4-Bromo-2,6-dimethylbenzaldehyde
Overview
Description
4-Bromo-2,6-dimethylbenzaldehyde is a chemical compound that serves as a key intermediate in various organic synthesis processes. It is characterized by the presence of a bromine atom on the benzene ring, which is a significant functional group that can undergo further chemical transformations. The compound's structure also includes two methyl groups and an aldehyde group, which contribute to its reactivity and potential applications in the synthesis of polymers, pharmaceuticals, and other organic materials.
Synthesis Analysis
The synthesis of derivatives of 4-bromobenzaldehyde has been explored in several studies. For instance, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized through condensation reactions with aromatic aminophenols . Another study demonstrated the regioselective bromine/lithium exchange in dibromo-nitrobenzene, leading to the synthesis of 4-bromo-2-nitrobenzaldehyde with high yield . Additionally, palladium-catalyzed ortho-bromination has been used to synthesize substituted 2-bromobenzaldehydes from benzaldehydes, with a methyloxime directing group facilitating the reaction .
Molecular Structure Analysis
The molecular structure of 4-bromobenzaldehyde derivatives has been characterized using various spectroscopic techniques. For example, FT-IR, NMR, and UV-Vis spectroscopy have been employed to confirm the structures of synthesized compounds . Computational studies, such as density functional theory (DFT), have also been used to analyze the electronic properties and molecular orbitals of these compounds .
Chemical Reactions Analysis
4-Bromobenzaldehyde and its derivatives participate in a variety of chemical reactions. They have been used in the synthesis of polyphenol derivatives through oxidative polycondensation reactions , in the dimerization of o-alkynylbenzaldehydes to produce Kagan's ether analogues , and in the condensation with acetophenones and urea to form substituted pyrimidin-2-ones . The presence of the bromine atom in these molecules makes them versatile intermediates for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromobenzaldehyde derivatives have been extensively studied. Thermal, optical, and electrochemical properties have been investigated, revealing insights into the stability and reactivity of these compounds . The effects of substituents on these properties have also been discussed, such as the influence of an electron-donating group on the electrochemical and thermal behavior . The bromine substitution has been shown to affect the intermolecular interactions and optical responses of the molecules, with potential applications in nonlinear optical materials .
Scientific Research Applications
Synthesis and Chemical Properties
- 4-Bromo-2,6-dimethylbenzaldehyde is involved in the synthesis of various chiral and complex organic compounds. For instance, Chen Si-haia (2011) studied its role in the asymmetric synthesis of chiral dihydropyridines, a class of compounds with diverse applications (Chen Si-haia, 2011).
- The compound is also significant in studying the bromine substitution effect on structural and electronic properties, as explored by Aguiar et al. (2022). They emphasized its impact on linear and nonlinear optical responses, which are crucial for material sciences and optical technology applications (Aguiar et al., 2022).
Application in Organic Chemistry
- In organic chemistry, 4-Bromo-2,6-dimethylbenzaldehyde is used as an intermediate or reagent for synthesizing various derivatives. Muchowski and Hess (1988) demonstrated its use in creating substituted pyrrole-2-carboxaldehydes, which have potential applications in medicinal chemistry (Muchowski & Hess, 1988).
- Ghosh and Ray (2017) highlighted the use of bromobenzaldehydes, including 4-Bromo-2,6-dimethylbenzaldehyde, in palladium-catalyzed cross-coupling reactions. These reactions are foundational in creating compounds for biological, medicinal, and material applications (Ghosh & Ray, 2017).
Molecular Structure Studies
- Tursun et al. (2015) conducted experimental and computational studies on the molecular structure of related bromobenzaldehydes. Understanding these molecular structures aids in the development of new materials and drugs (Tursun et al., 2015).
Medicinal Chemistry and Drug Synthesis
- In medicinal chemistry, derivatives of 4-Bromo-2,6-dimethylbenzaldehyde are synthesized for various pharmaceutical applications. Yuan-yuan (2011) synthesized chiral amino alcohol polydentate ligands from this compound, indicating its role in creating molecules for chiral separation and analysis (Yuan-yuan, 2011).
Safety And Hazards
- Toxicity : Assessments of its toxicity, if available.
- Handling Precautions : Recommendations for safe handling, storage, and disposal.
- Environmental Impact : Considerations regarding environmental impact.
Future Directions
Research on 4-Bromo-2,6-dimethylbenzaldehyde could explore:
- Applications : Investigate potential applications in pharmaceuticals, agrochemicals, or materials science.
- Derivatives : Synthesize derivatives with modified properties.
- Mechanistic Studies : Further understand its reactivity and mechanisms.
properties
IUPAC Name |
4-bromo-2,6-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRPWJDOGGLZFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452162 | |
Record name | 4-BROMO-2,6-DIMETHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethylbenzaldehyde | |
CAS RN |
5769-33-5 | |
Record name | 4-BROMO-2,6-DIMETHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-dimethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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